molecular formula C9H9IO B144323 2-(Iodomethyl)-2,3-dihydro-1-benzofuran CAS No. 59152-49-7

2-(Iodomethyl)-2,3-dihydro-1-benzofuran

Cat. No. B144323
CAS RN: 59152-49-7
M. Wt: 260.07 g/mol
InChI Key: UWDBAXBXJVIZMN-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-2,3-dihydro-1-benzofuran is a compound that falls within the class of benzofurans, which are heterocyclic compounds consisting of fused benzene and furan rings. Benzofurans are known for their presence in various biologically active natural and synthetic compounds .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves a CuI-catalyzed domino process that couples 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans . Another approach utilizes palladium as a catalyst in a one-pot reaction of 2-ethynylphenol with diiodo compounds to synthesize substituted benzofurans . Additionally, palladium/copper-catalyzed cross-coupling followed by electrophilic cyclization has been described as a versatile method for preparing 2,3-disubstituted benzofurans .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary significantly depending on the substituents attached to the core structure. For instance, the crystal structure of a 2-(4-iodophenyl)-substituted benzofuran shows the 4-iodophenyl ring at a dihedral angle to the benzofuran fragment, with stabilization by inter- and intramolecular hydrogen bonds and a halogen bond . Similarly, the structure of 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one exhibits a significant dihedral angle between the benzofuran and aniline fragments, with hydrogen bonding and π-π stacking interactions contributing to the crystal packing .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including skeletal transformations when treated with iodic acid, leading to different products depending on the reaction conditions . The reactivity of these compounds allows for the formation of complex structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and substituents. For example, the presence of iodine in the molecule can facilitate the formation of halogen bonds, which can affect the compound's melting point, solubility, and crystal packing . The supramolecular interactions of benzofuran derivatives, such as hydrogen bonding and π-π stacking, are also crucial in determining their physical properties and reactivity . Additionally, some benzofuran derivatives have been evaluated for their antioxidant properties, with certain compounds showing significant radical scavenging potency .

Scientific Research Applications

Catalytic Processes and Synthesis

  • Domino Catalytic Processes : A domino transformation involving CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leads to 2,3-disubstituted benzofurans, showing potential in synthesizing derivatives of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (Lu, Wang, Zhang, & Ma, 2007).

  • Palladium-Catalyzed Tandem Annulation : An eco-friendly method for constructing 2,3-difunctionalized benzofuran derivatives from 2-alkynylphenols using a palladium-catalyzed process, relevant for synthetic and pharmaceutical chemistry applications (Li, Zhu, Yang, Zhang, Wu, & Jiang, 2015).

Synthesis and Characterization

  • Synthesis of Diverse Benzofuran Derivatives : A study describes the synthesis of 3-iodo-2-phenylbenzofuran, highlighting the versatility in creating 2,3-disubstituted benzofurans, pertinent to the field of benzofuran derivatives including 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (Yao, Yue, & Larock, 2014).

  • Diversity-Oriented Synthesis for Libraries : Efficient synthetic protocols for creating libraries based on 3-carboxy 2-aryl benzofuran and 2,3-dihydrobenzofuran scaffolds, crucial for discovering lead-like compounds with potential relevance to 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (Qin, Vo, Nakhai, Andersson, & Elofsson, 2017).

Chemical Properties and Reactions

  • Thermodynamics of Benzofuran Compounds : Research on the ideal-gas thermodynamic properties of 2,3-benzofuran derivatives, offering insights into the thermodynamic and kinetic aspects relevant to compounds like 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (Steele & Chirico, 1990).

Biological and Pharmaceutical Applications

  • Antimicrobial Activities : A study on the synthesis and antimicrobial activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, indicating potential biological activities in benzofuran derivatives (Sanjeeva, Rao, Prasad, & Ramana, 2021).

  • Molecular Docking and Biological Activities : Analysis of the structural and spectroscopic properties of benzofuran-carboxylic acids derivatives, including their biological activities against diseases like cancer, emphasizing the importance of benzofuran derivatives in drug discovery (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).

  • Synthesis of Benzofuran Derivatives : A patent review highlighting the synthesis and diverse biological activities of benzofuran compounds, including their pharmaceutical applications, which might extend to compounds like 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (Dawood, 2019).

Safety And Hazards

As with any iodinated organic compound, safety precautions should be taken when handling this compound. Iodomethyl compounds can be toxic and may pose risks to the environment .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it exhibits promising biological activity, it could be further studied as a potential drug candidate .

properties

IUPAC Name

2-(iodomethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDBAXBXJVIZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315396
Record name 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)-2,3-dihydro-1-benzofuran

CAS RN

59152-49-7
Record name NSC294387
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-allylphenol (10 g, 75 mmol) in dichloromethane (150 ml) was added SnCl4 (29.7 g, 37.3 mmol, 0.5 eq) and iodine (19 g, 75 mmol, 1 eq) at room temperature. After stirring for 5.5 hours, the reaction mixture was diluted with additional dichloromethane (200 ml) and then quenched with water (200 ml). The organic layer was separated and the aqueous layer was adjusted pH to ˜8 with sodium bicarbonate and then extracted with dichloromethane (3×150 ml). The organic layers were combined, washed with 5% aqueous Na2S2O4 (200 ml), dried over anhydrous magnesium sulfate, filtered, and then concentrated under vacuum. The crude material was purified by silica gel chromatography using with 0.5-1% ethyl acetate in petroleum ether to elute. The product-containing fractions were combined and concentrated to afford 2-(iodomethyl)-2,3-dihydro-1-benzofuran as brown oil (7 g, 36%); 1H NMR (300 MHz, CDCl3): δ 7.09-7.17 (m, 2H), 6.74-6.89 (m, 2H), 4.84-4.93 (m, 1H), 3.30-3.47 (m, 3H), 3.00-3.08 (m, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MF Corrêa, AJ Ramos Barbosa, R Sato… - Green Processing and …, 2016 - degruyter.com
Iodocyclization of 2-allylphenols is a suitable method to access furans and dihydrofurans with adequate yields. Several methodologies to iodocyclization are reported in the literature; …
Number of citations: 12 www.degruyter.com
D Li, PW Seavill, JD Wilden - ChemElectroChem, 2019 - Wiley Online Library
The hazards and difficulties of handling elemental halogens such as I 2 can be circumvented through the electrochemical generation of these species in situ and ‘on‐demand’. …
D Li - 2021 - discovery.ucl.ac.uk
Electro-Organic Chemistry has great potential to be used extensively in chemical synthesis but remains relatively under-exploited. To help expand this promising field of research, this …
Number of citations: 2 discovery.ucl.ac.uk

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